molecular formula C13H14N2O2S2 B3011930 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 118050-07-0

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3011930
CAS No.: 118050-07-0
M. Wt: 294.39
InChI Key: RGSSOVRLVMEJAV-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring fused with a methoxyphenyl group. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-methoxyaniline with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the thiazolidinone ring. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid or p-toluenesulfonic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the thiazolidinone ring.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to the modulation of biological processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

3-Ethyl-5-(((4-methoxyphenyl)amino)methylene)-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    3-Phenyl-2-thioxo-1,3-thiazolidin-4-one: Known for its antimicrobial and anti-inflammatory properties.

    3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Studied for its potential as an anticancer agent.

    3-Benzyl-2-thioxo-1,3-thiazolidin-4-one: Investigated for its antifungal and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

IUPAC Name

3-ethyl-4-hydroxy-5-[(4-methoxyphenyl)iminomethyl]-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S2/c1-3-15-12(16)11(19-13(15)18)8-14-9-4-6-10(17-2)7-5-9/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFVTTXZMRJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2=CC=C(C=C2)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.